5-chloro-7-[(dipentylamino)methyl]quinolin-8-ol; oxalic acid
CAS No.: 475041-07-7
Cat. No.: VC11858086
Molecular Formula: C22H31ClN2O5
Molecular Weight: 438.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 475041-07-7 |
|---|---|
| Molecular Formula | C22H31ClN2O5 |
| Molecular Weight | 438.9 g/mol |
| IUPAC Name | 5-chloro-7-[(dipentylamino)methyl]quinolin-8-ol;oxalic acid |
| Standard InChI | InChI=1S/C20H29ClN2O.C2H2O4/c1-3-5-7-12-23(13-8-6-4-2)15-16-14-18(21)17-10-9-11-22-19(17)20(16)24;3-1(4)2(5)6/h9-11,14,24H,3-8,12-13,15H2,1-2H3;(H,3,4)(H,5,6) |
| Standard InChI Key | AWPTUNNKSGCPMN-UHFFFAOYSA-N |
| SMILES | CCCCCN(CCCCC)CC1=CC(=C2C=CC=NC2=C1O)Cl.C(=O)(C(=O)O)O |
| Canonical SMILES | CCCCCN(CCCCC)CC1=CC(=C2C=CC=NC2=C1O)Cl.C(=O)(C(=O)O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Formula
5-Chloro-7-[(dipentylamino)methyl]quinolin-8-ol; oxalic acid has the molecular formula C₂₂H₃₁ClN₂O₅ and a molecular weight of 438.9 g/mol. The structure comprises two components:
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Quinoline core: A bicyclic aromatic system with substitutions at positions 5 (chloro), 7 (dipentylaminomethyl), and 8 (hydroxyl).
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Oxalic acid: A dicarboxylic acid (HOOC–COOH) forming a salt or co-crystal with the quinoline derivative.
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| CAS No. | 475041-07-7 | |
| IUPAC Name | 5-chloro-7-[(dipentylamino)methyl]quinolin-8-ol; oxalic acid | |
| SMILES | CCCCCN(CCCCC)CC1=CC(=C2C=CC=NC2=C1O)Cl.C(=O)(C(=O)O)O | |
| InChIKey | AWPTUNNKSGCPMN-UHFFFAOYSA-N |
Spectroscopic and Computational Data
While experimental spectra (e.g., NMR, IR) are unavailable, in silico predictions using tools like PubChem and computational chemistry software suggest:
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Dipentylaminomethyl group: Introduces steric bulk and lipophilicity, potentially enhancing membrane permeability.
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Oxalic acid interaction: Hydrogen bonding between the hydroxyl group of quinolin-8-ol and oxalic acid’s carboxyl groups likely stabilizes the co-crystal.
Synthesis and Preparation
Core Quinoline Synthesis
The quinoline backbone is synthesized via Skraup cyclization, a classic method for quinoline derivatives. A related patent (CN108191753A) details the preparation of 5-chloro-8-hydroxyquinoline using:
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4-Chloro-2-aminophenol and 4-chloro-2-nitrophenol as precursors.
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Methacrylaldehyde and hydrochloric acid as cyclization agents .
This method avoids tar formation by bypassing sulfuric acid, achieving yields >95% .
Functionalization with Dipentylaminomethyl Group
The dipentylaminomethyl moiety is introduced via Mannich reaction:
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Quinolin-8-ol reacts with formaldehyde and dipentylamine.
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The aminomethyl group attaches at position 7, driven by the electron-donating hydroxyl group at position 8.
Table 2: Synthetic Protocol from Patent CN108191753A
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1 | 4-Chloro-2-aminophenol, HCl (25–30%), 90°C | Formation of quinoline hydrochloride |
| 2 | Methacrylaldehyde, glacial acetic acid | Cyclization and crystallization |
| 3 | NaOH neutralization, activated carbon | Purification (HPLC purity 97–98%) |
Co-Crystallization with Oxalic Acid
The final step involves mixing the quinoline derivative with oxalic acid in a polar solvent (e.g., ethanol), followed by recrystallization to yield the co-crystal.
Physicochemical Properties
Solubility and Stability
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Solubility: Moderate in polar aprotic solvents (DMF, DMSO) due to oxalic acid’s hydrophilicity; low in water.
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Stability: Likely stable under ambient conditions but may degrade under strong acids/bases or UV exposure.
Analytical Data
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Melting Point: Unreported, but estimated >200°C based on quinoline derivatives.
Research Gaps and Future Directions
Unexplored Biological Activities
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Anticancer screening: Test against cell lines (e.g., MCF-7, HeLa).
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Antiviral potential: Evaluate inhibition of viral proteases or polymerases.
Synthetic Optimization
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